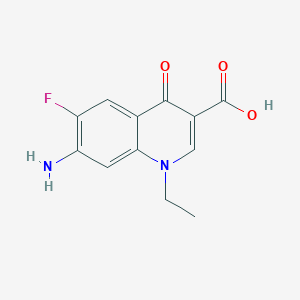

3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-

Vue d'ensemble

Description

“3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-” is a chemical compound with the molecular formula C12H11FN2O3 . It is also known by other names such as 7-Amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid . The average mass of this compound is 250.226 Da and the monoisotopic mass is 250.075363 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has a nitrogen atom in one of the carbon rings. This structure is further substituted with an amino group, an ethyl group, a fluoro group, and a carboxylic acid group .Applications De Recherche Scientifique

Synthesis and Structural Elucidation

3-Quinolinecarboxylic acid derivatives, including 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo, have been a subject of research for their synthesis and structural elucidation. Studies have reported the synthesis of novel 3-quinolinecarboxylic acid derivatives, characterized by various substituents attached to the quinoline ring. These compounds have been synthesized to explore their potential chemotherapeutic activities (Frigola et al., 1987).

Antibacterial Activity

A significant area of research for these compounds is their antibacterial activity. Various derivatives have been synthesized and screened for their efficacy against Gram-positive and Gram-negative bacterial strains. The antibacterial activity of these compounds has been validated through molecular docking studies, highlighting their potential as new classes of antibacterial agents (Kumar et al., 2014). Additionally, derivatives of 3-quinolinecarboxylic acid have been found to have broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria, with some compounds showing superior activities compared to existing antibacterial agents (Stefancich et al., 1985).

Structure-Activity Relationships

Research has also been conducted to understand the structure-activity relationships of these compounds. Studies involving the synthesis of various derivatives have helped in identifying the key structural features responsible for the antibacterial activity. This includes the investigation of different substituents at various positions on the quinoline ring and their impact on antibacterial efficacy (Koga et al., 1980).

Prodrug Development

Another focus area has been the development of prodrugs of 3-quinolinecarboxylic acid derivatives. These prodrugs have been evaluated for their antibacterial activity both in vitro and in vivo. The use of amino acids in the prodrug design has been shown to improve solubility and in vivo efficacy of these compounds (Sanchez et al., 1992).

Novel Synthesis Approaches

Innovative synthesis approaches for 3-quinolinecarboxylic acid derivatives have also been explored. This includes the synthesis of fluorinated compounds and their evaluation for antibacterial activity. Such research efforts are crucial in developing new antibacterial agents with improved properties (Li et al., 2004).

Mécanisme D'action

Target of Action

The primary target of the compound 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition disrupts this process, leading to bacterial death .

Mode of Action

7-Amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid interacts with its target by binding to the bacterial DNA-gyrase . This binding inhibits the enzyme’s activity, preventing the supercoiling of bacterial DNA, which is a necessary step in DNA replication . As a result, the replication process is halted, leading to the death of the bacteria .

Biochemical Pathways

The action of 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid affects the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the supercoiling of bacterial DNA, a crucial step in the DNA replication process . This disruption in the replication process leads to the death of the bacteria .

Pharmacokinetics

Like other quinolone compounds, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The result of the action of 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the inhibition of bacterial growth and replication . By inhibiting DNA-gyrase, the compound disrupts the DNA replication process, leading to the death of the bacteria . This makes it an effective antibacterial agent .

Action Environment

The action of 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other substances, such as metal ions, can interact with the compound and alter its action .

Propriétés

IUPAC Name |

7-amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2,14H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWOYRFKKIVWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346134 | |

| Record name | 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |

CAS RN |

75001-63-7 | |

| Record name | 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

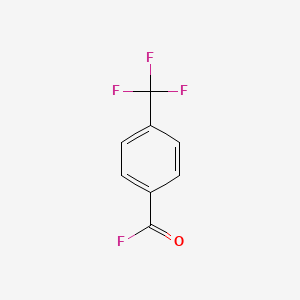

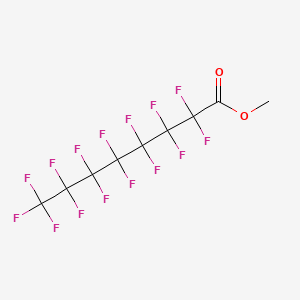

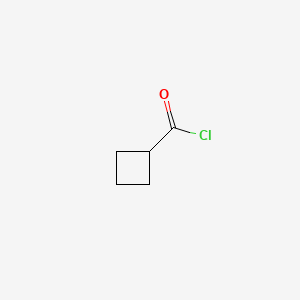

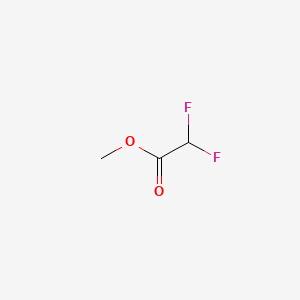

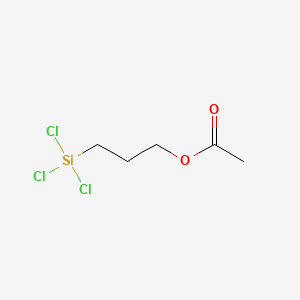

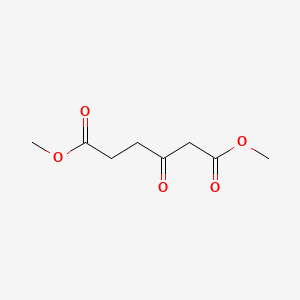

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the study of Pestalotiopsis guepini significant in the context of pharmaceutical compounds like ciprofloxacin and norfloxacin?

A1: Pestalotiopsis guepini is an endophytic fungus known for its ability to produce various enzymes capable of degrading complex organic compounds. This research investigates its potential to biotransform fluoroquinolone antibiotics like ciprofloxacin and norfloxacin. [] Understanding the biotransformation pathways of these pharmaceuticals in the environment is crucial for assessing their persistence, potential ecotoxicological effects, and the emergence of antibiotic resistance.

Q2: What are the potential implications of Pestalotiopsis guepini's biotransformation abilities on the environment?

A2: The study highlights that Pestalotiopsis guepini can modify the chemical structure of ciprofloxacin and norfloxacin. [] Further research is needed to determine the exact metabolites produced and their potential impact. This biotransformation could lead to either detoxification, where the metabolites are less harmful, or activation, where they become more toxic or persistent in the environment. Additionally, understanding these biotransformation pathways can offer insights into the potential for bioremediation strategies for these pharmaceuticals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)